2-(isopropylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(isopropylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic compound. This compound belongs to the class of pyrimidoquinolines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyridine ring fused with a quinoline moiety, along with an isopropylthio group and dimethyl substitutions, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-(isopropylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be achieved through various synthetic routes. One common method involves a multi-component reaction, where barbituric acid, aldehydes, and anilines are reacted together in a one-pot synthesis . This method allows for the facile introduction of various substituents on the quinoline ring, providing access to a wide range of derivatives. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles such as amines or alcohols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems, further diversifying the structure of the compound.
Scientific Research Applications
2-(isopropylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds, which can be used in various chemical reactions and studies.
Medicine: The compound’s unique structure and potential biological activities make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(isopropylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular signaling pathways, thereby affecting cell proliferation, differentiation, or apoptosis. The exact molecular targets and pathways involved can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar compounds to 2-(isopropylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione include other pyrimidoquinoline derivatives, such as:
- 4-amino-6,7,8,9-tetrahydro-2,3-bis(methoxycarbonyl)-5-(substituted phenyl)-5H,10H-pyrimido[4,5-b]quinolines
- Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
8,8-dimethyl-2-propan-2-ylsulfanyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-11(2)28-20-24-18-17(19(27)25-20)15(12-6-5-7-22-10-12)16-13(23-18)8-21(3,4)9-14(16)26/h5-7,10-11,15H,8-9H2,1-4H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXFIAMHVIWREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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